2,4-Di(4-aminophenyl)-6-phenyl-s-triazine
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Overview
Description
4,4’-(6-Phenyl-1,3,5-triazine-2,4-diyl)dianiline is a chemical compound with the molecular formula C21H17N5. It is a derivative of triazine, a heterocyclic compound, and is characterized by the presence of two aniline groups attached to a phenyl-substituted triazine core. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 4,4’-(6-Phenyl-1,3,5-triazine-2,4-diyl)dianiline typically involves the reaction of 2,4-diamino-6-phenyl-1,3,5-triazine with aniline under specific conditions. One common method includes the use of organic solvents such as 1,4-dioxane or 1,2-dichloroethane, with the reaction being catalyzed by sodium carbonate or other suitable bases . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Chemical Reactions Analysis
4,4’-(6-Phenyl-1,3,5-triazine-2,4-diyl)dianiline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
4,4’-(6-Phenyl-1,3,5-triazine-2,4-diyl)dianiline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4’-(6-Phenyl-1,3,5-triazine-2,4-diyl)dianiline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
4,4’-(6-Phenyl-1,3,5-triazine-2,4-diyl)dianiline can be compared with other similar compounds, such as:
2,4-Diamino-6-phenyl-1,3,5-triazine: This compound shares a similar triazine core but lacks the additional aniline groups.
Benzoguanamine: Another triazine derivative with different substituents, used in the production of melamine resins.
2-Phenyl-4,6-diamino-1,3,5-triazine: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
These comparisons highlight the unique structural features and applications of 4,4’-(6-Phenyl-1,3,5-triazine-2,4-diyl)dianiline, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
31207-01-9 |
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Molecular Formula |
C21H17N5 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-[4-(4-aminophenyl)-6-phenyl-1,3,5-triazin-2-yl]aniline |
InChI |
InChI=1S/C21H17N5/c22-17-10-6-15(7-11-17)20-24-19(14-4-2-1-3-5-14)25-21(26-20)16-8-12-18(23)13-9-16/h1-13H,22-23H2 |
InChI Key |
HCGJVSGMPAFRAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N |
Origin of Product |
United States |
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